molecular formula C28H36N2O4 B11640622 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11640622
M. Wt: 464.6 g/mol
InChI Key: LKDBMHOEVZGUQF-SHHOIMCASA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone core, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through multi-step organic synthesis. The process typically involves:

  • Formation of the pyrrolidinone core through cyclization reactions.
  • Introduction of the dimethylaminoethyl group via nucleophilic substitution.
  • Addition of the hydroxy group through hydroxylation reactions.
  • Attachment of the benzoyl and phenyl groups through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its bioactive nature.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating receptor activity.

    Enzyme inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the isopropyl group on the phenyl ring.

    1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(methyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one: Has a methyl group instead of an isopropyl group.

Uniqueness

The unique combination of functional groups in 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one may confer specific properties that make it particularly useful in certain applications, such as increased binding affinity to specific targets or enhanced stability under certain conditions.

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-7-16-34-23-13-12-22(17-19(23)4)26(31)24-25(21-10-8-20(9-11-21)18(2)3)30(15-14-29(5)6)28(33)27(24)32/h8-13,17-18,25,31H,7,14-16H2,1-6H3/b26-24+

InChI Key

LKDBMHOEVZGUQF-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)O)C

Origin of Product

United States

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